molecular formula C9H6BrFO2 B578683 3-Bromo-2-fluorocinnamic acid CAS No. 1214791-57-7

3-Bromo-2-fluorocinnamic acid

Cat. No. B578683
M. Wt: 245.047
InChI Key: RWTIAAOXVAUDCJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-fluorocinnamic acid, also known as 3-BFCA, is a fluorinated derivative of cinnamic acid and is widely used in organic synthesis. It is a reactive, colourless solid with a melting point of 145°C. 3-BFCA has been used as a building block in the synthesis of a wide range of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-BFCA has been used in the synthesis of various bioactive molecules, including small molecules, peptides, and proteins.

Scientific Research Applications

Chemical Synthesis and Optimization

3-Bromo-2-fluorocinnamic acid plays a significant role in chemical synthesis, particularly in the development and optimization of various compounds. The research conducted by Leng et al. (2020) on the development of clickable connective hubs like BTESF (1-bromo-2-triazolethane-1-sulfonyl fluoride) showcases its utility in the fluorosulfonylvinylation of primary and secondary amines. This innovation led to enhanced antimicrobial activity against Gram-positive bacteria, indicating the potential of 3-Bromo-2-fluorocinnamic acid derivatives in medical applications (Leng et al., 2020).

Environmental Biodegradation

The compound's role extends to environmental science, particularly in the biodegradation of fluorinated compounds. Studies like those by Amorim et al. (2013) reveal the effectiveness of bacterial strains like Rhodococcus sp. in degrading 4-fluorocinnamic acid, suggesting a potential avenue for mitigating environmental pollution from fluoric agrochemicals (Amorim et al., 2013).

Pharmaceutical Applications

In pharmaceuticals, the compound is noted for its potential in drug development and optimization. Research highlighted by Sutherland et al. (2003) on the synthesis of various substituted fluoropyridines and pyridones hints at its vast potential in developing pharmaceutical compounds with improved efficacy and targeted action (Sutherland & Gallagher, 2003).

Bioaugmentation and Waste Treatment

The application of 3-Bromo-2-fluorocinnamic acid in bioaugmentation, particularly in treating transient shock loads of fluorocinnamic acid in biological systems like rotating biological contactors, showcases its utility in waste management and treatment. This was particularly evident in the study by Amorim et al. (2013), where the introduction of degrading bacteria improved the breakdown of fluorocinnamic acid, although with some limitations due to intermittent feeding (Amorim et al., 2013).

Biocide Potentiation

The compound's derivatives also show promise in enhancing the efficacy of biocides. A study by Malheiro et al. (2019) found that derivatives like α-fluorocinnamic acid, when combined with common biocides like lactic acid, significantly improved the inhibitory action against bacteria like Escherichia coli and Staphylococcus aureus (Malheiro et al., 2019).

properties

IUPAC Name

(E)-3-(3-bromo-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTIAAOXVAUDCJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorocinnamic acid

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